![molecular formula C11H16O B2464696 2-(3-Ethylphenyl)-2-propanol CAS No. 104174-63-2](/img/structure/B2464696.png)
2-(3-Ethylphenyl)-2-propanol
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Overview
Description
Phenolic compounds, such as 2-naphthol, are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed .Molecular Structure Analysis
The structure of a similar compound, 2-(3-Ethylphenyl)-2-methylpropanenitrile, has been analyzed . It has a molecular formula of C12H15N and an average mass of 173.254 Da .Chemical Reactions Analysis
In the field of chemical reactions, there has been a recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . This unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and composition. For example, 2-(3-Ethylphenyl)-2-methylpropanenitrile has a molecular formula of C12H15N and an average mass of 173.254 Da .Scientific Research Applications
These applications highlight the versatility and significance of 2-(3-Ethylphenyl)-2-propanol in various scientific contexts. Its multifaceted properties continue to inspire research and innovation across disciplines . If you’d like more detailed information on any specific area, feel free to ask!
Mechanism of Action
Target of Action
Similar compounds have been found to interact with the epidermal growth factor receptor (egfr), a transmembrane protein frequently dysregulated in cancer cells .
Mode of Action
For instance, some phenylpropanols are known to inhibit the tyrosine kinase activity of EGFR . This inhibition can result in antitumor effects .
Biochemical Pathways
Compounds with similar structures have been found to affect the signal transduction network, including the mitogen-activated protein kinase (mapk) and the mammalian target of rapamycin (mtor) .
Pharmacokinetics
Similar compounds like 3-ethylphenyl sulfate are known to be strong acidic compounds . This could potentially impact the bioavailability of 2-(3-Ethylphenyl)-2-propanol.
Result of Action
Similar compounds have demonstrated antitumor activities, both as single agents and in combination with chemotherapy and radiation therapy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Ethylphenyl)-2-propanol. For instance, phthalic acid esters, a class of compounds similar to 2-(3-Ethylphenyl)-2-propanol, have been found in various environmental samples, suggesting that they might be biosynthesized in nature . These compounds have been reported to possess various biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-ethylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-9-6-5-7-10(8-9)11(2,3)12/h5-8,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFNWUJDADJYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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